1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular geometry of the benzo[d]thiazole derivative was optimized using density functional theory (DFT/B3LYP) with the 6-311G(d, p) basis set in the ground state, and the optimized structure parameters showed good consistency with the experimental data . This indicates a thorough understanding of the molecular structure, which is crucial for predicting the behavior and reactivity of the compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized thiazole derivatives were analyzed using different techniques. The TG/DTA thermogram summarized the behavior of the sample material against temperature, which is important for understanding the stability and decomposition of the compound . The vibrational modes, chemical shift values, and calculated UV–Vis spectra were also determined, providing insight into the physical and chemical properties of the synthesized compounds .
Scientific Research Applications
Synthesis of Anti-Breast Cancer Agents
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone derivatives have been utilized in the synthesis of novel thiazole derivatives, showing potential as anti-breast cancer agents. In a study by Mahmoud et al. (2021), these derivatives demonstrated promising activities against MCF-7 tumor cells, comparing favorably to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).
Biological Activities in Immunology
Compounds derived from 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone have shown significant biological activities, including immunosuppressive and immunostimulatory effects. Abdel‐Aziz et al. (2011) reported that certain derivatives acted as potent suppressors of macrophages and T-lymphocytes, while others stimulated these immune cells. Additionally, some compounds exhibited strong cytotoxicity against various carcinoma cells (Abdel‐Aziz et al., 2011).
Microwave-Assisted Hantzsch Thiazole Synthesis
The compound has been involved in the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the efficiency and adaptability of microwave heating in chemical synthesis. This method, explored by Kamila et al. (2012), demonstrates the compound's role in facilitating novel synthetic pathways (Kamila et al., 2012).
Synthesis of Heterocycles
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Darweesh et al. (2016) employed these derivatives for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, demonstrating the compound's versatility in heterocyclic chemistry (Darweesh et al., 2016).
properties
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPIXALUIAHSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368891 |
Source
|
Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone | |
CAS RN |
52517-49-4 |
Source
|
Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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